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# Application Notes and Protocol for Suzuki Coupling with 6,7-Dichloroquinazoline

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Compound of Interest		
Compound Name:	6,7-Dichloroquinazoline	
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## Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including pharmacologically active quinazoline derivatives. The 6,7-disubstituted quinazoline scaffold is a key feature in a variety of therapeutic agents. This document provides a detailed protocol for the Suzuki coupling of **6,7-dichloroquinazoline** with arylboronic acids, a critical step in the synthesis of novel drug candidates.

The general mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium complex.[1][2][3][4] The cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1][4][5]

# Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of **6,7-dichloroquinazoline** with various arylboronic acids. Please note that yields are



estimates based on analogous reactions and may vary depending on the specific boronic acid and reaction conditions employed. Optimization is recommended for each specific substrate.

Entry	Arylbo ronic Acid	Cataly st (mol%)	Base	Solven t	Temp (°C)	Time (h)	Produ ct	Expect ed Yield (%)
1	Phenylb oronic acid	Pd(PPh 3)4 (5)	Na₂CO₃	1,4- Dioxan e/H₂O	100	12	6- Phenyl- 7- chloroq uinazoli ne	75-85
2	4- Methox yphenyl boronic acid	Pd(dppf )Cl <sub>2</sub> (3)	К₂СОз	DMF	90	10	6-(4- Methox yphenyl )-7- chloroq uinazoli ne	80-90
3	3- Pyridylb oronic acid	Pd(OAc )2/SPho s (2)	Cs <sub>2</sub> CO <sub>3</sub>	Toluene /H₂O	110	16	6-(3- Pyridyl) -7- chloroq uinazoli ne	65-75
4	4- Fluorop henylbo ronic acid	Pd(PPh 3)4 (5)	КзРО4	DME/H₂ O	85	14	6-(4- Fluorop henyl)-7 - chloroq uinazoli ne	70-80



## **Experimental Protocol**

This protocol details a general procedure for the regioselective Suzuki-Miyaura cross-coupling of **6,7-dichloroquinazoline** with an arylboronic acid.

#### Materials:

- 6,7-dichloroquinazoline
- Arylboronic acid (1.1 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>) (1-5 mol%)
- Base (e.g., Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, DME)
- · Degassed water
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle/oil bath
- Thin Layer Chromatography (TLC) plates
- Silica gel for column chromatography
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

#### Procedure:

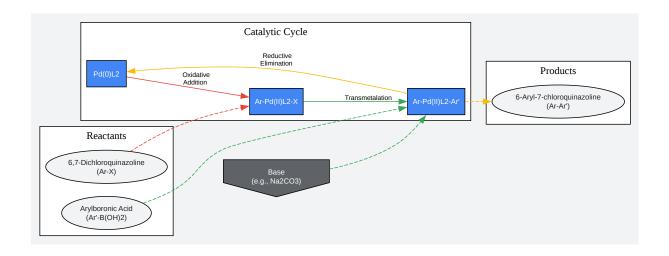
- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add **6,7-dichloroquinazoline** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq), and the base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.



- Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
  or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude
  product by flash column chromatography on silica gel using an appropriate eluent system
  (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-7-chloroquinazoline.
- Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

# Mandatory Visualizations Suzuki Coupling Catalytic Cycle



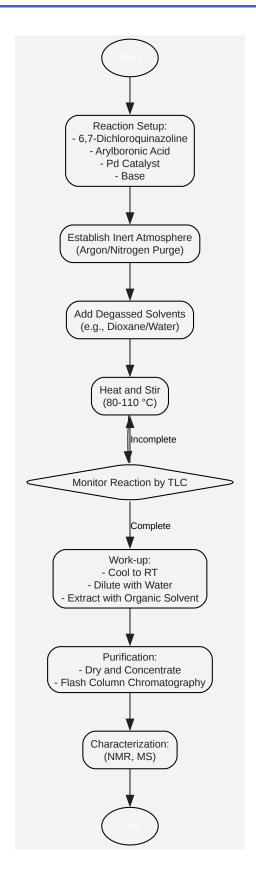


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## **Experimental Workflow**





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Caption: Step-by-step experimental workflow for Suzuki coupling.



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